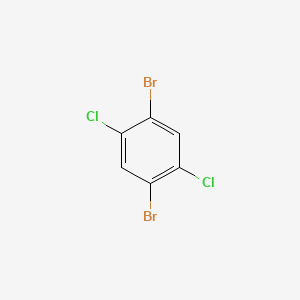

1,4-Dibromo-2,5-dichlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJPEYHWCWGMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282644 | |

| Record name | 1,4-dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4571-24-8 | |

| Record name | 4571-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dibromo-2,5-dichlorobenzene CAS 4571-24-8 properties

An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene (CAS 4571-24-8)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a polyhalogenated aromatic compound that serves as a versatile and crucial building block in modern organic synthesis. Its symmetric substitution pattern and the differential reactivity of its bromine and chlorine atoms make it an important intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its applications as a core scaffold in synthetic chemistry.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound is a solid at room temperature with low solubility in aqueous solutions but good solubility in common organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 4571-24-8 | |

| Molecular Formula | C₆H₂Br₂Cl₂ | [2] |

| Molecular Weight | 304.79 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 98-102 °C | |

| Boiling Point | 292.9 °C at 760 mmHg | |

| Density | 2.091 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform, acetone. | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Due to the molecule's C₂h symmetry, the spectroscopic data is relatively simple.[3]

| Technique | Data | Interpretation |

| ¹H NMR | δ ≈ 7.80 ppm (s, 2H) | The two protons are chemically and magnetically equivalent, resulting in a single peak (singlet) in the aromatic region. |

| ¹³C NMR | 3 signals expected in the aromatic region (δ ≈ 120-135 ppm) | Due to symmetry, there are three distinct carbon environments: C-H, C-Cl, and C-Br. |

| Mass Spectrometry (EI) | M⁺ peak cluster around m/z 302-308 | The molecular ion peak exhibits a characteristic isotopic pattern due to the presence of two bromine (⁷⁹Br, ⁸¹Br) and two chlorine (³⁵Cl, ³⁷Cl) atoms. |

| Infrared (IR) | Key absorptions in the ranges of 3100-3000 cm⁻¹ (Ar C-H stretch), 1450-1500 cm⁻¹ (aromatic C=C stretch), and 1000-1100 cm⁻¹ (C-Cl/C-Br stretch). | Confirms the presence of an aromatic ring and carbon-halogen bonds. |

Synthesis Experimental Protocol

This compound is typically synthesized via the electrophilic bromination of 1,4-dichlorobenzene (B42874) using a Lewis acid catalyst.

Objective: To synthesize this compound from 1,4-dichlorobenzene.

Materials:

-

1,4-Dichlorobenzene (1 equiv.)

-

Bromine (2.2 equiv.)

-

Iron powder (catalytic, ~0.05 equiv.)

-

Dichloromethane (DCM, anhydrous)

-

10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask is fitted with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser is connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HBr gas byproduct.

-

Charging the Flask: The flask is charged with 1,4-dichlorobenzene and anhydrous dichloromethane. Stirring is initiated to dissolve the starting material. Catalytic iron powder is then added.

-

Bromine Addition: Bromine is added to the dropping funnel. The flask is cooled in an ice-water bath, and the bromine is added dropwise to the stirred reaction mixture over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled to room temperature. It is then slowly poured into a beaker containing a stirred 10% sodium thiosulfate solution to quench any unreacted bromine (the red-brown color will disappear).

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield this compound as a white to off-white crystalline solid.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development & Research

The primary value of this compound lies in its role as a rigid, multi-functional scaffold for constructing more complex molecules. The two bromine atoms serve as versatile synthetic handles for various cross-coupling reactions.

Intermediate for Cross-Coupling Reactions

The C-Br bonds are significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, stepwise functionalization of the aromatic core, enabling the synthesis of diverse molecular libraries from a single starting material.

Caption: Use as a scaffold in diversity-oriented synthesis.

Precursor for Biologically Active Molecules

While this compound itself is not a therapeutic agent, its derivatives are explored in various drug discovery programs. The rigid dichlorobenzene core can be used to position pharmacophoric elements in a defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. For instance, its analogs, such as 1-bromo-2,5-dichlorobenzene, have been investigated for their potential anticancer properties.[4] The ability to introduce different substituents through the bromine handles allows for systematic Structure-Activity Relationship (SAR) studies.

Caption: Logical workflow for drug discovery using the scaffold.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautions: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene for Researchers and Drug Development Professionals

An authoritative guide on the physical, chemical, and spectroscopic properties of 1,4-Dibromo-2,5-dichlorobenzene, including detailed experimental protocols and potential synthetic applications.

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document details its key physical and chemical properties, provides experimental protocols for its synthesis and characteristic reactions, and summarizes its spectroscopic data.

Core Physical and Chemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂Cl₂ | [1] |

| Molecular Weight | 304.79 g/mol | [1] |

| Melting Point | 148-150 °C | [2] |

| Boiling Point | 292.9 °C at 760 mmHg | N/A |

| Density | 2.091 g/cm³ | N/A |

| Flash Point | 141.9 °C | N/A |

| CAS Number | 4571-24-8 |

Synthesis and Reactivity

As a polyhalogenated aromatic compound, this compound offers multiple sites for synthetic modification, making it a valuable intermediate.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 1,4-dichlorobenzene. The following protocol is a representative example of this transformation.

Experimental Protocol: Bromination of 1,4-dichlorobenzene [2]

-

Reaction Setup: In a suitable reactor, accurately weigh 147.0 g (1.00 mol) of 1,4-dichlorobenzene. Add 515 g of carbon tetrachloride as a solvent and dissolve the starting material with stirring.

-

Catalyst Addition: Add 7.35 g of anhydrous aluminum chloride to the solution and stir for 15 minutes.

-

Bromination: Warm the reaction mixture to 35°C. At this temperature, begin the dropwise addition of 105.6 g (0.66 mol) of bromine at a constant rate over 9 hours.

-

Work-up: Upon completion of the reaction, quench the reaction by adding 200.0 g of a 5% mass fraction sodium bisulfite solution until the mixture becomes colorless.

-

Purification: After allowing the mixture to stand and separate, the organic phase is collected. The carbon tetrachloride is removed by concentration. The resulting crude product can be purified by distillation to yield unreacted 1,4-dichlorobenzene, the mono-brominated product (1-bromo-2,5-dichlorobenzene), and the desired this compound.[2]

Synthetic workflow for this compound.

Reactivity and Potential for Cross-Coupling Reactions

The bromine atoms in this compound are susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The general reactivity trend for halogens in these couplings is I > Br > Cl, suggesting that the bromine atoms in this compound can be selectively functionalized in the presence of the chlorine atoms.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides [4][5]

-

Reaction Setup: In an oven-dried resealable Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.02 eq) or a combination of a palladium source like Pd₂(dba)₃ and a ligand, and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and ethanol (B145695) or aqueous DMF.

-

Reaction Conditions: Heat the reaction mixture with stirring at an appropriate temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography or recrystallization.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Bromides [6]

-

Reaction Setup: To a solution of the aryl bromide (1.0 eq) in a suitable solvent such as THF in a Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and an amine base (e.g., diisopropylamine, 7.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for a designated period (e.g., 3 hours).

-

Work-up and Purification: Dilute the reaction mixture with an ether, filter through Celite, and wash the filtrate with saturated aqueous ammonium (B1175870) chloride, sodium bicarbonate, and brine. After drying and concentrating the organic phase, the product can be purified by flash column chromatography.[6]

Potential synthetic transformations of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. While detailed peak lists and spectra are available in specialized databases, a summary of the expected spectroscopic features is provided below.

| Technique | Expected Features |

| ¹H NMR | A single peak in the aromatic region, corresponding to the two equivalent protons on the benzene (B151609) ring. |

| ¹³C NMR | Three distinct signals are expected: one for the carbon atoms bearing hydrogen, one for the carbon atoms bearing chlorine, and one for the carbon atoms bearing bromine. |

| IR Spectroscopy | Characteristic peaks for C-H stretching in the aromatic region, C=C stretching of the benzene ring, and C-Br and C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms. The molecular ion peak would be expected around m/z 302-308, depending on the isotopic composition. |

Applications in Research and Development

While specific biological activities for this compound are not extensively documented, its structure makes it an attractive scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. Polyhalogenated benzenes are common starting materials for the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. For instance, related compounds like 1,4-dibromo-2,5-difluorobenzene (B1294941) are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the halogen atoms can modulate the compound's metabolic stability and lipophilicity.[7] The reactivity of the C-Br bonds in this compound allows for its incorporation into larger, more complex molecular architectures through cross-coupling reactions, opening avenues for the development of new chemical entities.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthetic accessibility and the potential for selective functionalization through established cross-coupling methodologies make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.

References

- 1. This compound | C6H2Br2Cl2 | CID 231237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4571-24-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2,5-dichlorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, and outlines detailed experimental protocols for its synthesis.

Molecular Structure and Identification

The IUPAC name for this compound is This compound .[1] It consists of a central benzene (B151609) ring substituted with two bromine atoms at positions 1 and 4, and two chlorine atoms at positions 2 and 5.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4571-24-8[1] |

| Molecular Formula | C₆H₂Br₂Cl₂[1] |

| SMILES | C1=C(C(=CC(=C1Br)Cl)Br)Cl[1] |

| InChI | InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H[1] |

Molecular Visualization

The following diagram illustrates the two-dimensional structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

This section summarizes the key physical, chemical, and spectroscopic properties of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 304.79 g/mol | [1] |

| Appearance | White crystalline solid (presumed) | General knowledge of similar compounds |

| Storage Temperature | Sealed in dry, room temperature | [2] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy

Due to the molecule's symmetry, the two protons are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum.

| Predicted Chemical Shift (δ) | Multiplicity |

| ~7.5 - 8.0 ppm | Singlet |

¹³C NMR Spectroscopy

The molecule has three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum. The chemical shifts can be estimated based on substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ) |

| C-Br | 115 - 125 ppm |

| C-Cl | 130 - 140 ppm |

| C-H | 130 - 135 ppm |

Mass Spectrometry

The mass spectrum is expected to show a complex molecular ion peak cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern would likely involve the loss of halogen atoms.

| m/z Value | Interpretation |

| ~302, 304, 306, 308, 310 | Molecular ion [M]⁺ cluster |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-Br-Cl]⁺ | Loss of a bromine and a chlorine radical |

Experimental Protocols for Synthesis

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: electrophilic bromination of 1,4-dichlorobenzene (B42874) and a Sandmeyer reaction starting from 2,5-dichloroaniline (B50420).

Method 1: Electrophilic Bromination of 1,4-Dichlorobenzene

This method involves the direct bromination of commercially available 1,4-dichlorobenzene using bromine in the presence of a Lewis acid catalyst.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Detailed Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture HBr fumes.

-

Charging Reagents: To the flask, add 1,4-dichlorobenzene (1 equivalent) and a suitable solvent such as carbon tetrachloride or dichloromethane. Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents).

-

Addition of Bromine: Slowly add a solution of bromine (2.1 equivalents) in the same solvent to the stirred mixture via the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Method 2: Sandmeyer Reaction of 2,5-Dichloroaniline

This multi-step synthesis involves the diazotization of 2,5-dichloroaniline followed by a copper(I) bromide-mediated substitution.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Protocol:

-

Diazotization:

-

In a beaker, dissolve 2,5-dichloroaniline (1 equivalent) in aqueous hydrobromic acid (HBr, 48%).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr (48%) and heat it to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

-

Work-up and Purification:

-

After the nitrogen evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water, 10% aqueous sodium hydroxide, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Applications in Research and Development

Halogenated benzenes are crucial intermediates in the synthesis of a wide range of organic molecules. The multiple halogen substituents on this compound offer several reactive sites for further functionalization, making it a valuable building block for:

-

Cross-Coupling Reactions: The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, vinyl, or alkynyl groups to construct complex molecular scaffolds.

-

Synthesis of Agrochemicals and Pharmaceuticals: The unique substitution pattern can be a key feature in the design of new bioactive molecules. The halogen atoms can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

-

Materials Science: This compound can serve as a monomer or a core structure for the synthesis of functional polymers, liquid crystals, and other advanced materials where specific electronic and physical properties are desired.

Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various fields of chemical science.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2,5-dichlorobenzene from p-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,5-dichlorobenzene, a valuable halogenated aromatic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. The synthesis commences from the readily available starting material, p-dichlorobenzene (1,4-dichlorobenzene), and proceeds via an electrophilic aromatic substitution reaction.

Reaction Principle and Mechanism

The synthesis of this compound from p-dichlorobenzene is achieved through a double electrophilic aromatic bromination. In this reaction, the aromatic ring of p-dichlorobenzene is attacked by an electrophilic bromine species, typically generated in situ by the reaction of molecular bromine with a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃).[1][2][3]

The two chlorine atoms already present on the benzene (B151609) ring are deactivating groups but are ortho, para-directing. In p-dichlorobenzene, the positions ortho to each chlorine atom are the only available sites for substitution. Therefore, the incoming bromine electrophiles will substitute at these positions, leading to the formation of this compound. The use of a molar excess of bromine is necessary to achieve di-substitution.

The overall reaction is as follows:

C₆H₄Cl₂ + 2Br₂ --(FeBr₃)--> C₆H₂Br₂Cl₂ + 2HBr

The mechanism involves the following key steps:

-

Generation of the electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺).

-

Electrophilic attack: The π-electron system of the p-dichlorobenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][3]

-

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the brominated product.[2]

This process occurs twice to yield the final this compound.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound from p-dichlorobenzene.

Materials and Reagents:

-

p-Dichlorobenzene (1,4-dichlorobenzene)

-

Bromine

-

Anhydrous ferric bromide (FeBr₃) or iron filings

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bisulfite (NaHSO₃) solution, 10% aqueous

-

Sodium hydroxide (B78521) (NaOH) solution, 5% aqueous

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) or methanol (B129727) for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (e.g., containing NaOH solution to neutralize HBr gas)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap, and a dropping funnel.

-

Charging the Flask: Add p-dichlorobenzene and a catalytic amount of anhydrous ferric bromide (approximately 2-5 mol% relative to p-dichlorobenzene) to the flask. Alternatively, iron filings can be used, which will react with bromine to form FeBr₃ in situ. Dissolve the starting material in a minimal amount of an inert solvent like carbon tetrachloride.

-

Addition of Bromine: With vigorous stirring, add a molar excess of bromine (at least 2.2 equivalents relative to p-dichlorobenzene) dropwise from the dropping funnel. The addition should be conducted at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux for several hours to ensure the completion of the di-bromination. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess bromine by the dropwise addition of a 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution to remove any acidic byproducts, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude product, which may contain mono-brominated intermediates and other isomers, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂Cl₂ |

| Molecular Weight | 304.79 g/mol |

| CAS Number | 4571-24-8 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Proposed Reaction Conditions and Expected Yield

| Parameter | Value |

| Stoichiometry (p-DCB:Br₂) | 1 : 2.2 |

| Catalyst Loading (FeBr₃) | 2-5 mol% |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield (after purification) | 60-70% (estimated) |

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Data (Expected)

While readily available, complete spectra are not provided in the search results, the expected spectroscopic data for this compound are as follows. This data is crucial for product characterization and confirmation of structure.[4]

-

¹H NMR: Due to the symmetry of the molecule, a single signal (singlet) is expected in the aromatic region (approximately δ 7.5-7.8 ppm).

-

¹³C NMR: Three signals are expected in the aromatic region: one for the carbon atoms bearing chlorine, one for the carbon atoms bearing bromine, and one for the carbon atoms bearing hydrogen.

-

IR Spectroscopy: Characteristic peaks for C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and C-Cl and C-Br stretching in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (304.79 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine and two chlorine atoms.

Safety and Handling

-

p-Dichlorobenzene: Harmful if swallowed and an eye irritant.

-

Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Ferric bromide: Corrosive.

-

Carbon tetrachloride: Toxic and a suspected carcinogen.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap is essential to neutralize the evolved HBr.

This technical guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided experimental protocol is a representative procedure and may require optimization for specific laboratory conditions and desired product purity.

References

A Comprehensive Technical Guide to the Safety and Handling of 1,4-Dibromo-2,5-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling precautions, and toxicological information for 1,4-Dibromo-2,5-dichlorobenzene (CAS No: 4571-24-8). Adherence to the protocols and safety measures outlined in this document is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. While specific experimental data for this compound is limited, the following table summarizes its known identifiers and physical properties, with some data for the closely related compound 1,4-dibromobenzene (B42075) provided for reference.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1,4-Dichloro-2,5-dibromobenzene | N/A |

| CAS Number | 4571-24-8 | [1] |

| Molecular Formula | C₆H₂Br₂Cl₂ | [1] |

| Molecular Weight | 304.79 g/mol | [1] |

| Physical State | Solid (presumed) | N/A |

| Melting Point | 83 - 87 °C (for 1,4-dibromobenzene) | N/A |

| Boiling Point | 219 °C (for 1,4-dibromobenzene) | N/A |

| Density | 2.091 g/cm³ | [1] |

| Flash Point | 141.9 °C | [1] |

Hazard Identification and GHS Classification

The GHS classification for this compound is not uniformly established in readily available safety data sheets. A safety data sheet from one supplier indicates "no data available" for classification[1]. However, another supplier provides the following hazard and precautionary statements. It is prudent to handle this compound with the caution required for a hazardous substance.

Pictograms:

Signal Word: Warning[2]

Hazard Statements (H-Statements): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [2]

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

Toxicological Information

Handling and Storage Precautions

Proper handling and storage are paramount to ensure safety when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood[1].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].

-

Avoid the formation of dust and aerosols[1].

-

Use non-sparking tools to prevent ignition[1].

-

Prevent fire caused by electrostatic discharge[1].

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

-

Keep away from incompatible materials.

First Aid and Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[1]. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1]. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention[1]. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].

-

Specific Hazards: No specific data is available.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary[1].

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area[1].

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1].

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment[1].

Experimental Protocols

While specific experimental safety and toxicity studies for this compound are not available, the following are summaries of standard OECD guidelines and in vitro methods that are relevant for assessing the safety of such a compound.

a. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality and moribund status of the animals. This allows for the determination of an LD50 cut-off value for GHS classification[5][6][7][8].

b. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test assesses the skin irritation potential of a chemical using a reconstructed human epidermis model. The test chemical is applied topically to the tissue model. Cell viability is then measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant. This method is a validated alternative to in vivo skin irritation testing in animals.

c. In Vitro Cytotoxicity Assay for Halogenated Benzenes

A common method to assess the direct cytotoxic effects of a compound is the in vitro cytotoxicity assay using a cell line that lacks metabolic activation capabilities (e.g., V-79 Chinese hamster lung fibroblasts). The colony-forming ability (CFA) test can be used to determine the concentration at which the substance inhibits cell proliferation by 50% (IC50). This provides a measure of the compound's intrinsic toxicity[9].

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. epa.gov [epa.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,4-Dibromo-2,5-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dibromo-2,5-dichlorobenzene, a key intermediate in various chemical syntheses. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in common organic solvents. The guide details established experimental protocols and presents a logical workflow for these determinations. While explicit quantitative data is not available, qualitative solubility information inferred from structurally similar compounds is presented to guide initial solvent selection.

Introduction to this compound

This compound (CAS No. 4571-24-8) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂Cl₂.[1][2] Its structure, featuring a benzene (B151609) ring substituted with two bromine and two chlorine atoms, renders it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products.

Despite its utility, a comprehensive, publicly available dataset of its quantitative solubility in common organic solvents is conspicuously absent. A review of material safety data sheets and chemical databases indicates that solubility data is "not available."[3] This guide aims to bridge this knowledge gap by providing detailed methodologies for researchers to ascertain this vital physicochemical property.

Qualitative Solubility Profile

In the absence of direct quantitative data for this compound, a qualitative assessment can be inferred from the behavior of structurally analogous compounds, such as 1,4-dichlorobenzene (B42874) and 1,4-dibromobenzene. These related molecules exhibit good solubility in a range of common non-polar and polar aprotic organic solvents, a characteristic likely shared by this compound due to its own non-polar nature. Conversely, it is expected to be practically insoluble in water.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Inferred Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble |

| Aqueous Solvents | Water | Insoluble |

Disclaimer: This table is based on the expected behavior of a non-polar, crystalline organic solid and qualitative data for structurally similar compounds. Experimental verification is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent. It involves creating a saturated solution at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature bath (e.g., water or oil bath) with temperature controller (±0.1 °C)

-

Screw-cap glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Drying oven

-

Magnetic stirrer and stir bars

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place a small magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours within the constant temperature bath.

-

Carefully draw a known volume (e.g., 5 mL) of the clear supernatant into a pre-warmed syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the collection vial with the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the solute. A gentle stream of nitrogen can facilitate drying.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dry solute. Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of solute (m_solute): (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

References

Spectroscopic Data Analysis of 1,4-Dibromo-2,5-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-Dibromo-2,5-dichlorobenzene, a key organohalogen compound. Due to the limited availability of experimentally derived public data, this report focuses on predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established principles of spectroscopy and data from structurally similar compounds. This guide also includes detailed experimental protocols for acquiring such data and a visual representation of the predicted mass spectrometry fragmentation pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 2H | Aromatic Protons (H-3, H-6) |

Prediction based on the deshielding effects of bromine and chlorine on adjacent protons on a benzene ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | C-Cl |

| ~ 125 - 130 | C-Br |

| ~ 130 - 135 | C-H |

Prediction based on typical chemical shifts for halogenated benzene rings.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 1550 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1100 - 1000 | Strong | C-Cl stretch |

| ~ 700 - 600 | Strong | C-Br stretch |

| ~ 900 - 850 | Strong | C-H bend (out-of-plane) |

Prediction based on characteristic absorption frequencies for functional groups in halogenated aromatic compounds.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 302, 304, 306, 308, 310 | Variable (Isotopic Pattern) | [M]⁺ (Molecular Ion) |

| 223, 225, 227, 229 | Moderate | [M-Br]⁺ |

| 188, 190, 192 | Moderate | [M-Br-Cl]⁺ |

| 143, 145 | Low | [M-Br₂-Cl]⁺ |

| 108 | Low | [M-Br₂-Cl₂]⁺ (Benzene) |

| 74, 76 | Low | [C₆H₂]⁺ |

Prediction based on the known fragmentation patterns of polyhalogenated aromatic compounds, showing sequential loss of halogen atoms. The isotopic pattern of the molecular ion will be complex due to the presence of both bromine and chlorine isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a standard 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis :

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Analysis :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system for separation.

-

Ionization : Electron Ionization (EI) is a common method for this type of compound.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis :

-

Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragment ions.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be critical for identifying ions containing these atoms.

-

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Commercial Suppliers and Synthetic Applications of 1,4-Dibromo-2,5-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and primary research applications of 1,4-Dibromo-2,5-dichlorobenzene. This halogenated aromatic compound serves as a key building block in the synthesis of advanced organic materials, particularly for applications in organic electronics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development community. The purity of the commercially available compound is typically around 97%. Below is a comparative summary of suppliers, available quantities, and pricing.

| Supplier | Brand | Purity | Available Quantities | Price (USD/EUR) |

| CymitQuimica | Apollo Scientific | 97% | 250mg, 1g, 5g, 25g, 100g | €32.00, €36.00, €116.00, €411.00, €1,427.00[1] |

| Key Organics | - | - | - | £78.00 - £421.00 for 10g[2] |

| BLD Pharm | - | - | - | Inquire for pricing |

| AOBChem USA | - | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | $104.00 (10g), $204.00 (25g), $646.00 (100g) |

| Biosynth | - | - | 250mg, 1g, 5g | Inquire for pricing |

| Santa Cruz Biotechnology | - | - | 1g, 5g | Inquire for pricing |

| Thermo Fisher Scientific | Alfa Aesar | - | 1g, 5g | Inquire for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Core Application: Synthesis of Conjugated Polymers

This compound is a versatile precursor in the synthesis of conjugated polymers, which are of significant interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The two bromine atoms on the benzene (B151609) ring provide reactive sites for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The chlorine atoms, being less reactive, typically remain in the final polymer structure, influencing its electronic properties and stability.

The most common synthetic routes employing this compound are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the extension of the π-conjugated system by introducing aryl or alkynyl groups, respectively.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is used to synthesize poly(p-phenylene) derivatives.

Below is a representative workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating arylene-ethynylene polymers, which often exhibit interesting photophysical properties.

The general workflow for a Sonogashira coupling is similar to the Suzuki coupling, with the key difference being the use of a terminal alkyne as the coupling partner and typically a copper(I) co-catalyst.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (4.0 mmol)

-

Toluene (10 mL)

-

Water (2.5 mL)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (10 mL) and water (2.5 mL) to the flask. The mixture should be degassed by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under a positive flow of the inert gas.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Disclaimer: This is a generalized protocol and may require optimization for specific arylboronic acids and desired products. Appropriate safety precautions should be taken when handling all chemicals.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Dibromo-2,5-dichlorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of various derivatives of 1,4-dibromo-2,5-dichlorobenzene. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for predicting their physicochemical properties, reactivity, and potential applications in fields ranging from materials science to drug design. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and illustrates the general workflow of X-ray crystallography.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for several derivatives of 1,4-dibromobenzene, offering a comparative overview of their solid-state structures.

| Compound | 1,4-Dibromo-2,5-di-p-toluoylbenzene [1][2] | 1,4-Dibromo-2,5-dibutoxybenzene [3][4] | 1,4-Dibromo-2,5-dimethoxybenzene [5] |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | C₁₄H₂₀Br₂O₂ | C₈H₈Br₂O₂ |

| Molecular Weight ( g/mol ) | 472.17 | 380.10 | 295.94 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | Not Specified |

| Temperature (K) | 293 | 150 | 298 |

| Compound | 1,4-Dibromo-2,5-di-p-toluoylbenzene [1][2] | 1,4-Dibromo-2,5-dibutoxybenzene [3][4] | 1,4-Dibromo-2,5-dimethoxybenzene [5] |

| a (Å) | 9.855 (2) | 8.3685 (4) | 6.573 (1) |

| b (Å) | 12.064 (2) | 12.6395 (5) | 8.438 (2) |

| c (Å) | 16.345 (3) | 7.1083 (3) | 8.756 (2) |

| β (°) | 97.61 (3) | 96.461 (5) | 90.14 (3) |

| Volume (ų) | 1926.2 (7) | 747.10 (6) | 485.6 (2) |

| Z | 4 | 2 | 2 |

| Radiation | Mo Kα | Cu Kα | Mo Kα |

| μ (mm⁻¹) | 4.22 | 6.82 | 8.30 |

Experimental Protocols

The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections detail the methodologies employed for the derivatives discussed.

Synthesis and Crystallization

1,4-Dibromo-2,5-di-p-toluoylbenzene: The synthesis of this compound was carried out following a previously published procedure.[1] Colorless block-like crystals suitable for X-ray diffraction were obtained by dissolving the compound (0.5 g) in tetrahydrofuran (B95107) (20 ml) and allowing the solvent to evaporate slowly at room temperature over a period of approximately 10 days.[1]

1,4-Dibromo-2,5-dibutoxybenzene: This derivative was prepared with a slight modification of an existing method.[3][4] To a solution of 1,4-bis(butoxy)benzene (5.00 g, 22.5 mmol) in glacial acetic acid, bromine (7.55 g, 47.25 mmol) was added dropwise. The mixture was stirred at room temperature for two hours and then heated under reflux for an additional two hours. After cooling to room temperature, water was added to precipitate the product. The solid was collected by filtration and washed sequentially with excess water and a 1.0 M sodium bicarbonate solution. Single crystals suitable for X-ray analysis were obtained by slow recrystallization from a methanol-ethyl acetate (B1210297) mixture, yielding 82% of the product.[3][4]

X-ray Data Collection and Structure Refinement

The crystal structures were determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data were collected at a specific temperature.

-

For 1,4-Dibromo-2,5-di-p-toluoylbenzene , data was collected on an Enraf–Nonius CAD-4 diffractometer.[1][2]

-

For 1,4-Dibromo-2,5-dibutoxybenzene , an Oxford Diffraction Gemini diffractometer was used.[3]

-

For 1,4-Dibromo-2,5-dimethoxybenzene , an Enraf–Nonius CAD-4 diffractometer was employed.[5]

The collected diffraction data were then processed, and the structures were solved and refined using specialized software packages such as SHELXS97 and SHELXL97.[1][5] Absorption corrections were applied to the data to minimize errors.[1][3][5] The positions of hydrogen atoms were typically calculated geometrically and refined using a riding model.[3][5]

Workflow for Crystal Structure Determination

The process of determining a crystal structure via X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural analysis.

Caption: General workflow for single-crystal X-ray crystallography.

References

An In-depth Technical Guide to the Differential Reactivity of C-Br vs C-Cl Bonds in 1,4-Dibromo-2,5-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dibromo-2,5-dichlorobenzene is a polyhalogenated aromatic compound that offers multiple reaction sites for synthetic diversification. Understanding the relative reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is paramount for designing selective and efficient synthetic strategies. This technical guide provides a comprehensive analysis of this differential reactivity, focusing on key palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Based on fundamental principles of bond energies and established trends in organic synthesis, the C-Br bonds in this compound are significantly more reactive than the C-Cl bonds. This guide consolidates theoretical principles with practical, albeit extrapolated, experimental guidance to facilitate the selective functionalization of this versatile building block.

Fundamental Principles of C-Br vs. C-Cl Bond Reactivity

The differential reactivity of carbon-halogen bonds is a cornerstone of modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F

This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bond. The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break. This facilitates the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step of the catalytic cycle.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | ~290 |

| C-Cl | ~346 |

This fundamental difference in bond strength is the primary driver for the selective reactivity of the C-Br bonds in this compound over the C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be tailored to selectively functionalize the C-Br positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. For this compound, it is anticipated that the reaction will proceed selectively at the C-Br positions.

Predicted Reaction Scheme:

Selective Mono-Arylation Pathway

Experimental Protocol (Hypothetical)

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

-

Add the catalyst solution and water to the reaction flask.

-

Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Expected Outcome:

Based on the higher reactivity of the C-Br bond, the selective formation of the mono-arylated product is expected. Achieving high selectivity for mono- over di-arylation would likely require careful control of stoichiometry (using the dibromodichlorobenzene in slight excess) and reaction time.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, selective coupling at the C-Br positions is anticipated.

Predicted Reaction Scheme:

Selective Mono-Alkynylation Pathway

Experimental Protocol (Hypothetical)

-

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N, 5 mL)

-

Tetrahydrofuran (B95107) (THF, 5 mL)

-

-

Procedure:

-

To a dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add THF and triethylamine, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

-

Expected Outcome:

The Sonogashira coupling is expected to occur selectively at one of the C-Br bonds. Careful control of the reaction conditions, such as temperature and reaction time, will be crucial to maximize the yield of the mono-alkynylated product and minimize the formation of the di-alkynylated byproduct.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. The higher reactivity of the C-Br bond should allow for selective mono-amination.

Predicted Reaction Scheme:

Selective Mono-Amination Pathway

Experimental Protocol (Hypothetical)

-

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

Xantphos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Toluene (5 mL)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Add this compound and toluene.

-

Add the amine via syringe.

-

Seal the tube and heat the mixture to 100-110 °C with stirring.

-

After the reaction is complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash with brine, and dry.

-

Concentrate and purify by column chromatography.

-

Expected Outcome:

Selective mono-amination at a C-Br position is the expected outcome. The choice of ligand and base can be critical in achieving high yields and selectivity.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. Given the higher reactivity of C-Br bonds, it is anticipated that the Grignard reagent will form selectively at one of the bromine-bearing positions.

Predicted Reaction Scheme:

Selective Grignard Reagent Formation

Experimental Protocol (Hypothetical)

-

Materials:

-

Magnesium turnings (1.2 mmol)

-

This compound (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place the magnesium turnings and the iodine crystal in the flask.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

The resulting Grignard reagent solution can be used in subsequent reactions.

-

Expected Outcome:

The Grignard reagent is expected to form selectively at one of the C-Br bonds. The C-Cl bonds should remain intact under these conditions. The resulting organometallic species can then be used in a variety of subsequent reactions, such as nucleophilic addition to carbonyl compounds.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted selectivity for the mono-functionalization of this compound based on the established reactivity trends of aryl halides. It is important to note that these are expected outcomes and actual yields and selectivities will depend on the specific reaction conditions and substrates used.

| Reaction Type | Coupling Partner | Predicted Major Product | Predicted Selectivity (C-Br vs. C-Cl) | Potential Byproducts |

| Suzuki-Miyaura | Arylboronic acid | Mono-arylated at C-Br position | High | Di-arylated product, homo-coupling of boronic acid |

| Sonogashira | Terminal alkyne | Mono-alkynylated at C-Br position | High | Di-alkynylated product, homo-coupling of alkyne |

| Buchwald-Hartwig | Amine | Mono-aminated at C-Br position | High | Di-aminated product |

| Grignard Formation | Magnesium | Grignard reagent formation at one C-Br position | Very High | Wurtz coupling product |

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a clear pathway for the selective synthesis of a wide array of functionalized aromatic compounds. The significantly weaker C-Br bond allows for its preferential reaction in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, leaving the more robust C-Cl bonds available for subsequent transformations. This guide provides a theoretical framework and practical, albeit extrapolated, protocols to aid researchers in the strategic design of synthetic routes utilizing this versatile building block. Experimental optimization will be key to achieving high yields and selectivities for specific applications.

Methodological & Application

Application Notes: Suzuki Coupling Reactions Using 1,4-Dibromo-2,5-dichlorobenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3][4] This powerful and versatile reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 1,4-Dibromo-2,5-dichlorobenzene is a valuable building block for creating complex molecular architectures due to its multiple halogen substituents, which offer opportunities for sequential and site-selective cross-coupling reactions.